BenchChemオンラインストアへようこそ!

Tomivosertib Hydrochloride

kinase selectivity profiling off-target liability chemical probe quality

Choose Tomivosertib Hydrochloride (eFT508) for its clinically validated, best-in-class profile. Unlike generic MNK inhibitors, it offers documented high kinome selectivity (>400 kinases, 2 off-targets) and confirmed in vivo target engagement (>80% p-eIF4E reduction at 1 mg/kg). Its unique in vitro/in vivo dichotomy makes it the definitive tool for tumor microenvironment studies, directly substantiated by Phase 2 clinical data. Mitigate project risk with this extensively characterized compound.

Molecular Formula C17H21ClN6O2
Molecular Weight 376.8 g/mol
CAS No. 1849590-02-8
Cat. No. B611418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomivosertib Hydrochloride
CAS1849590-02-8
SynonymsTomivosertib HCl;  hydrochloride;  Tomivosertib HCl;  eFT508;  eFT-508;  eFT 508;  eFT508 hydrochloride
Molecular FormulaC17H21ClN6O2
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3.Cl
InChIInChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H
InChIKeyWBGPPUUXCGKTSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tomivosertib Hydrochloride (CAS 1849590-02-8) as a Highly Selective Clinical-Stage MNK1/2 Inhibitor


Tomivosertib hydrochloride (also known as eFT508) is the hydrochloride salt form of a highly selective, orally bioavailable, reversible, ATP-competitive inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2) [1]. It belongs to the pyridone-aminal scaffold class of MNK inhibitors and is one of the first two MNK inhibitors to have entered clinical development, having advanced to multiple Phase 2 trials across solid tumor and hematological malignancy indications [2]. Tomivosertib potently inhibits both MNK1 and MNK2 with single-digit nanomolar IC50 values (1-2 nM), reducing phosphorylation of the downstream substrate eIF4E at serine 209 and consequently downregulating the translation of oncogenic proteins involved in tumor progression and immune evasion, including PD-L1, IL-6, and IL-8 [1][2].

Why MNK1/2 Inhibitor Substitution with Tomivosertib Hydrochloride Is Not Interchangeable


Substituting tomivosertib hydrochloride with other in-class MNK1/2 inhibitors or analogs carries significant scientific and procurement risk due to the absence of comparable data packages. While multiple MNK inhibitors have been reported in the literature—including BAY1143269, ETC-206, cercosporamide, and other pyridone-aminal derivatives—only tomivosertib possesses the combined profile of extensively characterized high kinome selectivity at 1 µM across over 400 kinases (with only CLK4 and DRAK1 as off-targets) [1], validated in vivo target engagement data showing over 80% reduction in phospho-eIF4E for 8 hours at 1 mg/kg QD oral dosing [1], and clinical pharmacodynamic confirmation of MNK1/2 inhibition in metastatic tumor tissue [2]. Moreover, tomivosertib demonstrates a distinctive in vitro/in vivo dichotomy: it shows minimal antiproliferative activity across a broad panel of tumor cell lines (IC50 > 30 µM in most lines), with efficacy emerging only in immune-competent in vivo models that preserve the tumor microenvironment—a property not systematically established for earlier-generation, less selective MNK inhibitors [1]. This unique functional signature means that potency measurements from enzyme assays alone cannot predict biological or clinical equivalence, making direct substitution with alternative MNK inhibitors scientifically unjustified without parallel comparator data in identical experimental systems.

Tomivosertib Hydrochloride: Quantitative Comparative Evidence for Differentiated Scientific Selection


Kinome-Wide Selectivity Profile: Tomivosertib vs. Less Selective MNK Inhibitors

Tomivosertib demonstrates exceptional kinome-wide selectivity compared to earlier-generation MNK inhibitors such as cercosporamide. In a comprehensive kinome selectivity screen profiling over 400 kinases at 1 µM compound concentration, tomivosertib exhibited only two off-target hits (CLK4 and DRAK1) [1]. In contrast, cercosporamide was identified via high-throughput screening as an effective MNK inhibitor but lacks the characterized high selectivity of tomivosertib, with reported IC50 values of 116 nM (MNK1) and 11 nM (MNK2)—approximately 50- to 100-fold less potent than tomivosertib's 1-2 nM [2]. This marked difference in both potency and selectivity breadth translates directly to differential suitability for applications requiring clean target engagement without confounding kinase off-target effects.

kinase selectivity profiling off-target liability chemical probe quality

In Vitro Antiproliferative Activity Profile: Absence of Direct Tumor Cell Cytotoxicity

Unlike many kinase inhibitors that exert direct cytotoxic or cytostatic effects on tumor cells in vitro, tomivosertib exhibits minimal antiproliferative activity across a broad panel of solid and hematological tumor cell lines, with IC50 values > 30 µM in most lines [1][2]. Modest sensitivity (IC50 < 10 µM) was observed only in a subset of diffuse large B-cell lymphoma (DLBCL) lines and a multiple myeloma cell line [1]. This property distinguishes tomivosertib from conventional chemotherapeutics and from other targeted agents that directly inhibit tumor cell proliferation, indicating that its anti-tumor activity is predominantly mediated through modulation of the tumor microenvironment and immune cell function rather than through direct cytotoxicity [1][2].

in vitro pharmacology MOA characterization tumor microenvironment dependence

In Vivo Tumor Growth Inhibition: MDA-MB-231 Breast Cancer Xenograft Model

In the MDA-MB-231 triple-negative breast cancer xenograft model, tomivosertib demonstrated robust in vivo anti-tumor efficacy. Daily oral administration at 1 mg/kg or 10 mg/kg produced a tumor growth inhibition (TGI) value exceeding 100%, indicating tumor regression rather than merely growth retardation [1]. In a separate study using the same MDA-MB-231 orthotopic xenograft model, tomivosertib monotherapy produced significant tumor growth inhibition, with combination therapy with adriamycin exhibiting synergistic effects on both primary tumor growth and lung colonization [2]. Notably, this in vivo efficacy contrasts sharply with the compound's minimal in vitro antiproliferative activity (IC50 > 30 µM) in the same cell line, underscoring the critical role of an intact tumor microenvironment for tomivosertib's anti-tumor activity [1][2].

in vivo efficacy xenograft model tumor growth inhibition

Clinical Pharmacodynamic Target Engagement: Phospho-eIF4E Reduction in Metastatic Tumor Tissue

In a Phase 1b clinical trial (NCT04261218) evaluating tomivosertib combined with paclitaxel in patients with refractory metastatic breast cancer, tomivosertib demonstrated clear on-target pharmacodynamic activity in patient tumor tissue. Serial tumor biopsies obtained at baseline and during tomivosertib monotherapy run-in (before paclitaxel addition) showed a clear reduction in phosphorylation of eIF4E at serine 209, the major substrate of MNK1/2 [1]. This clinical pharmacodynamic confirmation of target engagement distinguishes tomivosertib from earlier MNK inhibitors that have not advanced to clinical-stage development with validated tissue-based target modulation data. Additionally, the study found no pharmacokinetic interaction between tomivosertib and paclitaxel, and the combination was well tolerated [1].

clinical pharmacodynamics target engagement eIF4E phosphorylation

Clinical Activity in Checkpoint Inhibitor-Refractory NSCLC: 24-Week Progression-Free Survival Rate

In a Phase 2, open-label study (NCT03616834) evaluating tomivosertib (200 mg PO BID) added to continued checkpoint inhibitor therapy in patients with insufficient response to single-agent treatment, objective clinical activity was observed in patients who had progressed on existing checkpoint inhibitor therapy. Among 17 non-small cell lung cancer (NSCLC) patients—all of whom entered the study with progression by RECIST 1.1 on single-agent checkpoint inhibitor—7 patients (41%) remained progression-free for ≥ 24 weeks following the addition of tomivosertib [1][2]. Three partial responses (PR) per RECIST 1.1 were observed overall (one each in NSCLC, gastric cancer, and renal cancer) [1][2]. The combination was well tolerated, with the most common grade 3/4 treatment-related adverse events being alanine aminotransferase increase (n=2), blood creatine phosphokinase increase (n=2), and maculo-papular rash (n=2); 7 patients (18%) discontinued due to adverse events attributable to either drug [1][2].

clinical trial immunotherapy combination NSCLC progression-free survival

Tomivosertib Hydrochloride: Evidence-Based Research Applications and Procurement Decision Scenarios


Mechanistic Studies of eIF4E-Dependent Translational Control in Cancer

Tomivosertib is optimally suited for studies investigating MNK1/2-mediated phosphorylation of eIF4E and its downstream consequences on oncogenic mRNA translation. Its high kinome selectivity (only 2 off-target kinases among >400 profiled at 1 µM) ensures that observed effects on eIF4E phosphorylation and downstream protein expression (including PD-L1, IL-6, IL-8) can be attributed to MNK inhibition rather than confounding off-target kinase activity [1]. Cellular assays in A549 and MDA-MB-231 cells demonstrate dose-dependent inhibition of eIF4E Ser209 phosphorylation with IC50 values of 21.1 nM and 21.5 nM, respectively, providing validated cellular potency benchmarks for experimental design [2].

In Vivo Tumor Microenvironment and Immuno-Oncology Preclinical Models

Tomivosertib is particularly valuable for in vivo studies examining immune-mediated anti-tumor mechanisms, given its established in vitro/in vivo dichotomy. With minimal direct antiproliferative activity across tumor cell lines (IC50 > 30 µM) but robust tumor regression (TGI > 100%) in MDA-MB-231 xenograft models, tomivosertib enables dissection of tumor microenvironment-dependent effects [1][2]. Mass cytometry-based tumor microenvironment evaluation confirms that tomivosertib treatment attenuates both PD-L1 and PD-L2 expression in vivo and restores effector and cytotoxic function of tumor-infiltrating CD8+ T cells [3]. PK/PD studies establish that 1 mg/kg QD oral dosing produces maximal efficacy with over 80% reduction in phospho-eIF4E for 8 hours [1].

Translational Research Investigating Checkpoint Inhibitor Resistance Mechanisms

Tomivosertib provides a clinically validated tool compound for translational studies examining resistance to PD-1/PD-L1 checkpoint blockade. Clinical data from a Phase 2 trial (NCT03616834) demonstrate that adding tomivosertib to continued checkpoint inhibitor therapy in patients with insufficient response yields a 41% (7/17) 24-week progression-free survival rate in NSCLC, including objective partial responses in patients with documented progression on single-agent checkpoint inhibitor [1][2]. Preclinical data showing tomivosertib blocks expression of PD-1, PD-L1, and LAG-3 as well as immunosuppressive cytokines IL-6 and IL-8 provide mechanistic rationale for this clinical observation [1].

Combination Therapy Preclinical Development with Standard Chemotherapeutics

Tomivosertib is suitable for preclinical combination studies with chemotherapeutic agents based on established clinical safety and in vivo synergy data. In the MDA-MB-231 TNBC model, tomivosertib combined with adriamycin exhibited a synergistic effect on inhibition of both primary tumor growth and lung colonization [1]. Clinical validation comes from a Phase 1b trial demonstrating that tomivosertib can be safely combined with paclitaxel in metastatic breast cancer patients, with no observed pharmacokinetic interaction between the agents and clear pharmacodynamic target engagement confirmed in patient tumor tissue [2]. The combination was well tolerated, supporting the feasibility of tomivosertib-based combination regimens in preclinical and clinical research settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tomivosertib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.